

The molecular formula and weight of 2-Bromocyclohexanone.

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Compound of Interest

Compound Name: *2-Bromocyclohexanone*

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Technical Guide: 2-Bromocyclohexanone (C₆H₉BrO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of **2-Bromocyclohexanone**, a versatile intermediate in organic synthesis. The document outlines its molecular formula and weight, and presents a detailed experimental protocol for a key reaction, the Favorskii rearrangement, which highlights its synthetic utility.

Core Chemical Data

The fundamental quantitative data for **2-Bromocyclohexanone** is summarized in the table below. This information is essential for reaction stoichiometry, analytical characterization, and safety considerations.

Property	Value	Citations
Molecular Formula	C ₆ H ₉ BrO	[1] [2] [3] [4] [5]
Molecular Weight	177.04 g/mol	[2] [3] [4]
Alternate Molecular Weight	177.041 g/mol	[1] [6]
CAS Number	822-85-5	[4]
Appearance	Colorless to pale yellow liquid	[5]

Synthetic Applications: The Favorskii Rearrangement

2-Bromocyclohexanone is a valuable building block in organic chemistry, largely due to the reactivity conferred by both the ketone functional group and the alpha-bromine atom.[\[5\]](#) These features allow it to undergo various transformations, including nucleophilic substitution, reduction, and dehydrohalogenation.[\[1\]](#)

A significant reaction showcasing its utility is the Favorskii rearrangement, a base-catalyzed reaction that converts α -halo ketones into carboxylic acid derivatives.[\[2\]](#) In the case of **2-Bromocyclohexanone**, this rearrangement results in a ring contraction, efficiently converting the six-membered cyclohexanone ring into a five-membered cyclopentane system.[\[2\]](#) This transformation is a powerful method for synthesizing smaller carbocyclic structures.[\[2\]](#)

Experimental Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone

The following protocol details the conversion of **2-Bromocyclohexanone** to methyl cyclopentanecarboxylate.

Materials:

- **2-Bromocyclohexanone**
- Sodium metal

- Anhydrous methanol
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium methoxide.
[2]
- Reaction Setup: In a separate flask, dissolve **2-Bromocyclohexanone** (1.0 equivalent) in anhydrous diethyl ether.[2]
- Initiation of Reaction: Transfer the **2-Bromocyclohexanone** solution to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.[2]
- Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.[2]
- Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether.[2] Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
[2]
- Extraction and Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.[2] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).[2] Filter and concentrate the filtrate in vacuo using a rotary evaporator to yield the product, methyl cyclopentanecarboxylate.[2]

Reaction Workflow: Favorskii Rearrangement

The following diagram illustrates the key steps in the experimental workflow for the Favorskii rearrangement of **2-Bromocyclohexanone**.



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Experimental workflow for the Favorskii rearrangement.

The mechanism for this reaction proceeds through the formation of a resonance-stabilized enolate ion, followed by intramolecular cyclization to form a strained bicyclic cyclopropanone intermediate.[2] Nucleophilic attack by the methoxide ion opens this strained ring, and subsequent protonation by the solvent yields the final ring-contracted product.[2][3]

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